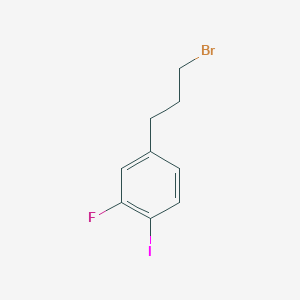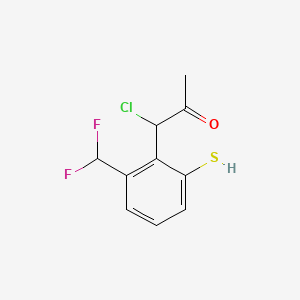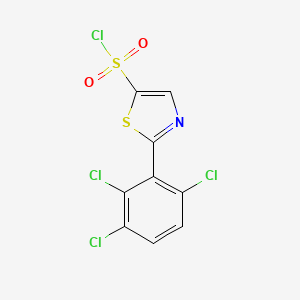
2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of three chlorine atoms on the phenyl ring and a sulfonyl chloride group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3,6-trichlorophenyl isothiocyanate with a suitable amine to form the thiazole ring, followed by sulfonylation using chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atoms on the phenyl ring can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein Interactions: It can interact with proteins, altering their structure and function, which can lead to the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1,3-thiazole-5-sulfonyl chloride: Similar structure but with only one chlorine atom on the phenyl ring.
6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride: Contains an imidazo ring fused to the thiazole ring.
Uniqueness: 2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. This compound’s specific arrangement of functional groups makes it a valuable intermediate in the synthesis of various biologically active molecules .
Eigenschaften
Molekularformel |
C9H3Cl4NO2S2 |
|---|---|
Molekulargewicht |
363.1 g/mol |
IUPAC-Name |
2-(2,3,6-trichlorophenyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H3Cl4NO2S2/c10-4-1-2-5(11)8(12)7(4)9-14-3-6(17-9)18(13,15)16/h1-3H |
InChI-Schlüssel |
PWLMPOXJJVBHBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)C2=NC=C(S2)S(=O)(=O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


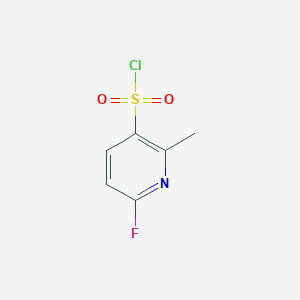

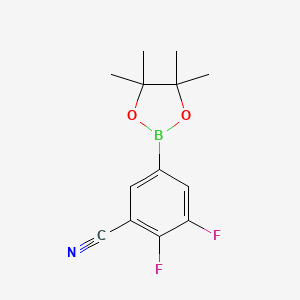

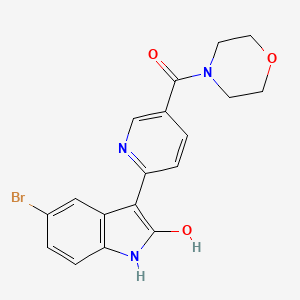
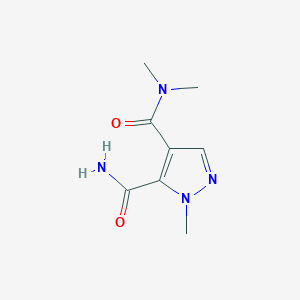

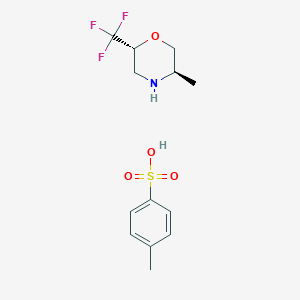
![(NZ)-N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14044974.png)

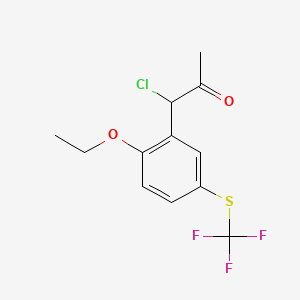
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)-](/img/structure/B14044983.png)
